Product packaging for Ethanolamine dodecylbenzenesulfonate(Cat. No.:CAS No. 68442-72-8)

Ethanolamine dodecylbenzenesulfonate

Cat. No.: B1646220
CAS No.: 68442-72-8
M. Wt: 387.6 g/mol
InChI Key: VHGFAEBHLBZCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanolamine dodecylbenzenesulfonate (CAS 68442-72-8) is an anionic surfactant salt with a molecular formula of C20H37NO4S and a molecular weight of 387.6 g/mol . This compound is supplied with a typical purity of 95% and is classified with GHS hazard pictograms as Corrosive and Irritant . Its primary mechanism of action stems from its amphiphilic structure, which allows it to reduce surface and interfacial tension in aqueous systems . The hydrophobic dodecylbenzene tail partitions into non-polar phases, while the hydrophilic sulfonate-ethanolamine head group remains in the polar phase, enabling the formation of micelles once the critical micelle concentration (CMC) is reached . This action underpins its excellent properties as a detergent, as well as its foaming, dispersing, wetting, and solubilizing capabilities . These properties make it a valuable reagent for research and industrial applications. It serves as a detergent base for household cleaners and functions as an emulsifier, dyeing aid, and wetting agent in specialty chemicals . Furthermore, related compounds like dodecylbenzenesulfonate isopropanolamine (DBIA) are the subject of advanced research as environmentally friendly collectors in the direct flotation separation of valuable minerals like magnesite from quartz, highlighting its role in sustainable mineral processing technologies . The compound is typically synthesized via a two-step industrial process. This involves the initial sulfonation of dodecylbenzene using sulfur trioxide in a falling film reactor, yielding dodecylbenzenesulfonic acid (DBSA), followed by a neutralization reaction with monoethanolamine in a 1:1 molar ratio to form the final stable salt . Attention: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H37NO4S B1646220 Ethanolamine dodecylbenzenesulfonate CAS No. 68442-72-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68442-72-8

Molecular Formula

C20H37NO4S

Molecular Weight

387.6 g/mol

IUPAC Name

2-aminoethanol;2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);4H,1-3H2

InChI Key

VHGFAEBHLBZCIX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CO)N

Other CAS No.

68442-72-8
26836-07-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Routes and Methodological Advancements for Ethanolamine Dodecylbenzenesulfonate

The principal and most widely utilized industrial method for synthesizing Ethanolamine (B43304) dodecylbenzenesulfonate is a two-step process. This process involves the initial sulfonation of dodecylbenzene (B1670861) followed by a neutralization reaction with monoethanolamine.

The first step is the sulfonation of linear dodecylbenzene. In modern manufacturing, this is typically achieved using sulfur trioxide in a continuous reactor, with the falling film reactor being a common choice for this application. saapedia.org This method is favored due to its efficiency and control over reaction conditions. The reaction generally proceeds with a mole ratio of approximately 1:1 between sulfur trioxide and dodecylbenzene. saapedia.org The temperature is carefully controlled within a range of 30°C to 60°C to ensure optimal reaction rates and minimize the formation of by-products. saapedia.org This reaction yields dodecylbenzenesulfonic acid (DBSA), a strong organic acid which is the direct precursor to the final product. An older method involves using oleum (B3057394) (fuming sulfuric acid) for sulfonation, but this process tends to yield a product with a higher concentration of sulfuric acid as a byproduct. researchgate.net

The second step is the neutralization of the dodecylbenzenesulfonic acid. The acidic DBSA is reacted with monoethanolamine in a 1:1 molar ratio. This acid-base reaction is exothermic and results in the formation of the stable salt, Ethanolamine dodecylbenzenesulfonate.

Methodological advancements have focused on improving reaction efficiency and product purity. One such advancement is the use of micro-reaction systems for the sulfonation process, which can offer enhanced control over reaction parameters. saapedia.org For purification of the final product, recrystallization from ethanol-water mixtures is a typical laboratory and industrial practice to remove impurities.

Analysis of Residual Impurity Profiles in Synthesized Ethanolamine Dodecylbenzenesulfonate

The purity of Ethanolamine (B43304) dodecylbenzenesulfonate is critical for its performance in various applications. The manufacturing process can introduce several types of impurities originating from raw materials, side reactions, or subsequent degradation. A comprehensive analysis of the impurity profile is therefore essential for quality control.

Impurities can stem from the initial alkylation of benzene (B151609) to produce dodecylbenzene (B1670861), which can lead to the formation of side products like dialkyltetralins, dialkylnaphthalenes, and dialkylindanes. cir-safety.org These compounds may persist through the sulfonation and neutralization steps. Another significant source of impurities is the sulfonation process itself. Incomplete reaction can leave behind unsulfonated dodecylbenzene, often referred to as neutral oil. cir-safety.org If oleum (B3057394) or sulfuric acid is used, residual sulfates can also be present in the final product. cir-safety.org

A variety of analytical techniques are employed to identify and quantify these residual impurities. High-performance liquid chromatography (HPLC) is effective for quantifying residual reactants, while gas chromatography coupled with mass spectrometry (GC-MS) is used to identify organic impurities such as dialkyltetralins. cir-safety.org Atomic absorption spectroscopy (AAS) is the standard method for detecting trace amounts of heavy metals. Potentiometric titration is used to confirm the content of the active sulfonate group, and Nuclear Magnetic Resonance (NMR) provides structural confirmation of the primary compound.

The table below details common impurities found in dodecylbenzenesulfonate products and the analytical methods used for their detection.

Impurity CategorySpecific Impurity ExampleAnalytical MethodReference
Unreacted Raw Materials Dodecylbenzene (Neutral Oil)High-Performance Liquid Chromatography (HPLC) cir-safety.org
Alkylation By-products DialkyltetralinsGas Chromatography-Mass Spectrometry (GC-MS) cir-safety.org
DialkylnaphthalenesGas Chromatography-Mass Spectrometry (GC-MS) cir-safety.org
DialkylindanesGas Chromatography-Mass Spectrometry (GC-MS) cir-safety.org
Sulfonation By-products SulfatesIon Chromatography, Titration cir-safety.org
Trace Metals Lead (Pb)Atomic Absorption Spectroscopy (AAS) cir-safety.org
Arsenic (As)Atomic Absorption Spectroscopy (AAS) cir-safety.org

Fundamental Mechanisms of Action in Diverse Systems

Surface and Interfacial Tension Reduction Mechanisms

The primary mechanism of action for ethanolamine (B43304) dodecylbenzenesulfonate is the reduction of surface tension at the interface between two liquids (e.g., oil and water) or a liquid and a solid. ontosight.aiontosight.ai In aqueous solutions, the hydrophobic tails of the surfactant molecules have a low affinity for the polar water molecules, causing them to migrate to the surface. This arrangement disrupts the cohesive energy at the surface, thereby lowering the surface tension. The parent compound, dodecylbenzenesulfonic acid, demonstrates excellent wetting, emulsifying, and dispersing properties due to this action. pcc.eu

The amphiphilic nature of ethanolamine dodecylbenzenesulfonate dictates its behavior at interfaces. ontosight.ai When introduced into a system containing two immiscible phases, such as oil and water, the surfactant molecules spontaneously adsorb and orient themselves at the boundary. The hydrophobic dodecylbenzene (B1670861) tail partitions into the non-polar phase (oil), while the hydrophilic sulfonate-ethanolamine head group remains in the polar phase (water). researchgate.net This creates a molecular film at the interface, which reduces the interfacial tension (IFT). researchgate.nete3s-conferences.org The reduction in IFT lowers the energy required to create and maintain a mixture of these immiscible liquids. lankem.com

Once the interface is saturated with surfactant molecules, further addition of this compound to an aqueous solution leads to the formation of micelles. These are spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process, known as micellization, is critical for solubilizing hydrophobic substances in water.

"Critical Micelle Concentration (CMC) of Related Dodecylbenzenesulfonate Surfactants"

Compound CMC Value Temperature (°C) Method/Notes Source
Sodium Dodecylbenzenesulfonate (SDBS) 0.05 - 0.1 mM Not Specified General lookup value alfa-chemistry.com
Sodium Dodecylbenzenesulfonate (SDBS) 1.52 x 10⁻³ M 25 PVC electrode eiu.edu
Sodium Dodecylbenzenesulfonate (SDBS) 1.47 x 10⁻³ M 25 Na⁺ selective electrode eiu.edu
Sodium Dodecylbenzenesulfonate (SDBS) 1.62 x 10⁻³ M 25 Conductivity measurement eiu.edu
Dodecylbenzenesulfonic Acid (DBSA) 1.8 x 10⁻² mol/L 20 Conductance and surface tension jcsp.org.pk

Emulsification and Dispersion Principles

This compound exhibits excellent emulsifying and dispersing capabilities, which are direct consequences of its surface-active properties. saapedia.org It facilitates the formation of stable emulsions and dispersions by reducing the interfacial tension between the components of the mixture.

An emulsion is a dispersion of one liquid in another immiscible liquid. lankem.com this compound stabilizes these inherently unstable systems by forming a protective barrier around the droplets of the dispersed phase. lankem.com This barrier prevents the droplets from coalescing in several ways:

Reduction of Interfacial Tension : By lowering the energy of the oil-water interface, the surfactant makes it easier to break down large droplets into smaller ones, increasing the surface area and forming the emulsion. lankem.com

Electrostatic Repulsion : As an anionic surfactant, the hydrophilic heads of this compound impart a negative charge to the surface of the oil droplets. This creates a repulsive electrostatic force between the droplets, preventing them from aggregating and coalescing.

Steric Hindrance : The layer of surfactant molecules around the droplets also provides a physical, or steric, barrier that keeps them separated.

The stability of an emulsion is influenced by factors such as temperature, which can alter surfactant solubility, and water quality, as electrolytes can impact surfactant performance. lankem.com

In addition to emulsifying liquids, this compound is effective at dispersing solid particles in a liquid medium. The mechanism is analogous to emulsion stabilization. The surfactant molecules adsorb onto the surface of the solid particles. The hydrophobic tails anchor to the particle surface, while the charged, hydrophilic heads extend into the liquid medium. This creates a repulsive electrostatic shell around each particle, overcoming the attractive van der Waals forces that would otherwise cause them to agglomerate and settle out of the suspension. This results in a stable, uniform colloidal dispersion. pcc.eu

Interactions with Biological Systems: Membrane Dynamics and Lipid Bilayer Analyses

The surfactant properties of this compound enable it to interact with biological systems, particularly cell membranes. These interactions are of significant interest in research for understanding how surfactants affect membrane integrity and function.

The basic structure of a cell membrane is a lipid bilayer, an assembly of phospholipid molecules with polar heads and nonpolar tails. nih.govnih.gov The amphiphilic nature of this compound allows it to readily interact with and integrate into this structure. The hydrophobic dodecylbenzene tail can intercalate into the hydrophobic core of the bilayer, among the fatty acid chains of the lipids. nih.govmdpi.com The hydrophilic head remains at the membrane-water interface, interacting with the polar lipid heads and the aqueous environment.

This insertion can disrupt the native structure and dynamics of the lipid bilayer. mdpi.comrsc.org At sufficient concentrations, this can lead to several effects:

Increased Membrane Permeability : The disruption of the ordered lipid packing can create defects or pores in the membrane, increasing its permeability to ions and other molecules that would normally be excluded.

Membrane Fluidity Changes : The presence of surfactant molecules within the bilayer can alter its fluidity, which is critical for the function of embedded membrane proteins.

Membrane Solubilization : At concentrations above the CMC, surfactants can lyse cells by completely disrupting the lipid bilayer and forming mixed micelles composed of lipids and surfactant molecules. mdpi.com

One study noted that this compound disrupted human epithelial cell membranes at concentrations exceeding 0.5%, leading to increased permeability. Similarly, studies on the related compound SDBS have shown it can cause the rupture of bacterial membranes. nih.gov These findings underscore the potent effects of this class of surfactants on the fundamental structure of biological membranes.

pH-Dependent Behavior and Solution Stability

The behavior of this compound in aqueous solutions is significantly influenced by pH. As a salt of a strong acid (dodecylbenzenesulfonic acid) and a weak base (ethanolamine), its solutions are inherently acidic, typically exhibiting a pH of less than 7.0. researchgate.netnih.gov This acidity is a result of the partial hydrolysis of the ethanolamine cation. The stability of the surfactant in solution is also pH-dependent, particularly under strongly acidic conditions where hydrolysis of the sulfonate group can be accelerated.

The adsorption of linear alkylbenzene sulfonates, the class of surfactants to which this compound belongs, onto surfaces such as clays (B1170129) has been shown to be pH-dependent. researchgate.net For instance, the adsorption of linear alkylbenzene sulfonate (LABS) on bentonite (B74815) clay is highest at lower pH values. researchgate.net This is attributed to the changes in the surface charge of the adsorbent and the state of the surfactant molecules in solution at different pH levels.

While specific data on the long-term stability of this compound across a wide pH range is limited in publicly available literature, the general behavior of linear alkylbenzene sulfonates suggests that the compound is stable under neutral and alkaline conditions. wikipedia.org However, acidic conditions can promote hydrolysis.

Under acidic conditions, this compound can undergo hydrolysis, which involves the cleavage of the sulfonate group from the benzene (B151609) ring to form dodecylbenzene and sulfuric acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Research on the acid-catalyzed hydrolysis of a similar anionic surfactant, sodium dodecyl sulfate (B86663) (SDS), provides insights into the potential kinetic behavior of this compound. Studies have shown that the hydrolysis of SDS is significantly accelerated in acidic environments. nih.gov For instance, a micellar solution of pure sodium dodecyl sulfate was found to hydrolyze 50 times faster than a premicellar solution at the same pH. nih.gov The logarithm of the rate constant (log k) for the hydrolysis of SDS versus pH was found to be linear with a slope of -1 at a pH of less than 4.3, indicating a direct relationship between hydrogen ion concentration and the rate of hydrolysis. nih.gov

The formation of micelles can play a crucial role in the hydrolysis kinetics. For SDS, the rate of acid-catalyzed hydrolysis is enhanced by the formation of micelles. nih.gov This is likely due to the concentration of both the surfactant molecules and the hydrogen ions at the micellar surface. The addition of electrolytes, such as sodium chloride, to a micellar solution of SDS has been observed to decrease the rate of hydrolysis. nih.gov This is attributed to the reduction of the concentration of protons at the micelle surface due to the presence of other cations. nih.gov

Interactive Data Table: Factors Influencing Acid-Catalyzed Hydrolysis of Anionic Surfactants (based on studies of related compounds)

FactorObservation on Hydrolysis RateProbable ReasonReference
Decreasing pHIncreasesHigher concentration of H+ ions to catalyze the reaction. nih.gov
Micelle FormationIncreasesConcentration of reactants at the micelle surface. nih.gov
Added Electrolytes (e.g., NaCl)DecreasesReduction of proton concentration at the micelle surface. nih.gov

Influence of Counterions on Surfactant Efficacy

The choice of counterion affects key surfactant parameters such as the critical micelle concentration (CMC), surface tension, and foaming properties. The CMC is a fundamental measure of surfactant efficiency, representing the concentration at which surfactant molecules begin to form micelles. A lower CMC value generally indicates a more efficient surfactant.

A comparative study on the effect of different ethanolamine counterions on the CMC of linear alkylbenzene sulfonate (LAS) demonstrated this influence. The study compared monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) as counterions. The results showed that the CMC values decreased as the size of the ethanolamine counterion increased.

Interactive Data Table: Critical Micelle Concentration (CMC) of Linear Alkylbenzene Sulfonate (LAS) with Different Ethanolamine Counterions

CounterionChemical FormulaCMC (mmol/L)
Monoethanolamine (MEA)C2H7NO1.84
Diethanolamine (DEA)C4H11NO21.60
Triethanolamine (TEA)C6H15NO31.56

Data adapted from a study on the effect of counterions on skin compatibility of LAS.

The observed trend of decreasing CMC with increasing size of the ethanolamine counterion can be attributed to several factors. The larger, more organic counterions can reduce the repulsion between the anionic head groups of the surfactant in the micelle, thus favoring micelle formation at a lower concentration. Additionally, the hydroxyl groups on the ethanolamine counterions can participate in hydrogen bonding, further influencing the packing of surfactant molecules at interfaces and in micelles.

The influence of the counterion is not limited to the CMC. The type of counterion also affects the rheological properties of surfactant solutions. Studies on other anionic surfactants have shown that the charge, size, and hydration of the counterion play a crucial role in determining the viscosity and viscoelasticity of the surfactant solution, particularly at concentrations above the CMC where wormlike micelles may form. uni-sofia.bg For instance, in mixed surfactant systems, the addition of different counterions (Na+, K+, Mg2+, Ca2+) can lead to significant differences in solution viscosity. uni-sofia.bg

Advanced Applications and Research Domains

Enhanced Oil Recovery (EOR) Formulations

In the petroleum industry, recovering crude oil from reservoirs is a multi-stage process. After primary and secondary recovery methods, a significant amount of oil can remain trapped in the reservoir rock. Chemically enhanced oil recovery (CEOR) is a tertiary method that involves injecting chemicals like surfactants to mobilize this residual oil google.comnih.gov. Ethanolamine (B43304) dodecylbenzenesulfonate, often as part of a broader chemical system, plays a crucial role in this process through several mechanisms.

A primary mechanism for mobilizing trapped oil is the drastic reduction of interfacial tension (IFT) between the crude oil and the injection fluid (brine) google.combohrium.commdpi.com. High IFT creates capillary forces that trap oil droplets within the porous structure of the reservoir rock. By lowering this tension to ultra-low levels, these capillary forces are overcome, allowing the oil to be displaced and produced.

Research has demonstrated that combining an organic alkali like ethanolamine (ETA) with a sulfonate surfactant creates a potent system for IFT reduction. Studies on the Gudong oil reservoir showed that this combination could lower the oil/water IFT by two orders of magnitude researchgate.net. This significant reduction is attributed to the synergistic effect between the ethanolamine, the surfactant, and the in-situ formation of soap from the reaction between the alkali and acidic components naturally present in the crude oil nih.govresearchgate.net. Another study highlighted a significant synergistic effect between monoethanolamide and petroleum sulfonates, which was capable of reducing IFT to ultra-low levels without the addition of other alkalis researchgate.net.

The table below summarizes findings on the impact of an ethanolamine/surfactant system on IFT and oil recovery.

Chemical ComponentConcentration (wt%)Resulting IFT (mN/m)Incremental Oil Recovery
Ethanolamine (ETA)> 0.30.8-
Surfactant + ETA0.065 + 0.300Ultra-low (2 orders of magnitude reduction)Highest incremental recovery observed in sandpack tests researchgate.net
Petroleum Sulfonates + Monoethanolamide0.3 + 0.2Ultra-low26.6% increase over water flood in core-flooding tests researchgate.net

The wettability of reservoir rock describes the preference of the rock surface to be in contact with either oil or water. In many carbonate reservoirs, the rock is oil-wet, meaning oil adheres strongly to the rock surfaces, which hinders its displacement by water flooding ijche.comput.ac.ir. Surfactants can alter the rock's surface properties, shifting it from an oil-wet to a more water-wet or neutral-wet state, which is more favorable for oil recovery mdpi.comresearchgate.net.

The mechanism involves the adsorption of surfactant molecules onto the rock surface. The hydrophobic tails of the surfactant interact with the adsorbed oil layer, while the hydrophilic heads orient towards the water phase, effectively creating a new, more water-attracting surface. This change reduces the adhesion of oil and allows water to more effectively sweep the oil from the pores ijche.comresearchgate.net. The effectiveness and type of wettability alteration depend on the specific surfactant, rock mineralogy, and fluid properties ijche.commdpi.com. For instance, studies on carbonate rocks have shown that increasing surfactant concentration and temperature can lead to a greater shift towards water-wet conditions ijche.com.

The following table presents data on how different surfactants alter the wettability of carbonate rock, measured by the contact angle (θ). A lower contact angle indicates a more water-wet condition.

Surfactant TypeConcentration (wt%)Temperature (°C)Resulting Contact Angle (θ)Wettability State
Original Rock--~100°Intermediate to Oil-wet ijche.com
Anionic (SDBS)0.380Smaller angle, more water-wetMore Water-wet ijche.com
Cationic--Generally more effective than anionicMore Water-wet researchgate.net
Non-ionic (Triton X-100)--Highly effective in altering to water-wetWater-wet ijche.com

This table synthesizes findings on wettability alteration. SDBS (Sodium Dodecylbenzenesulfonate) is a related anionic surfactant.

The performance of ethanolamine dodecylbenzenesulfonate in EOR is significantly enhanced when used in combination with other chemicals, particularly co-surfactants and organic alkalis like ethanolamine itself. This synergy leads to outcomes that are superior to what could be achieved with any single component.

A key synergistic mechanism is the in-situ soap generation. When an alkali like ethanolamine is injected, it reacts with the acidic components of the crude oil to form soaps directly at the oil-water interface nih.govresearchgate.net. These soaps act as additional surfactants, further lowering the IFT and promoting the formation of stable oil-in-water emulsions researchgate.net. This emulsification helps to transport the oil through the reservoir more easily.

Furthermore, combining an organic alkali with a primary surfactant can make the EOR process more robust and cost-effective. A core flooding study demonstrated that a formulation of ethanolamine and a sulfonate surfactant could increase oil recovery by over 20% researchgate.net. The presence of monoethanolamide has also been shown to reduce the adsorption of the primary petroleum sulfonate surfactant onto the reservoir rock, meaning less surfactant is lost and more is available to mobilize oil researchgate.net. This synergistic approach allows for the use of lower surfactant concentrations while still achieving high recovery rates, which is economically advantageous nih.gov.

Surfactant-Assisted Chemical Reactions and Catalysis

Beyond its role in oil recovery, the surfactant properties of dodecylbenzenesulfonate compounds are utilized to facilitate chemical reactions. Dodecylbenzenesulfonic acid (DBSA), the parent acid of this compound, is recognized as a Brønsted acid-surfactant-combined catalyst (BASC) researchgate.net.

In aqueous environments, these surfactant molecules self-assemble into micelles above a certain concentration. These micellar structures have a hydrophobic core and a hydrophilic exterior. This microenvironment can bring organic, water-insoluble reactants into close proximity within the micelle core, effectively increasing their local concentration and accelerating reaction rates researchgate.net. The acidic nature of the catalyst simultaneously activates the substrate molecules. This dual functionality makes it a powerful catalyst for a range of organic reactions, including esterifications and dehydrations, often under mild conditions such as room temperature and without the need for volatile organic solvents researchgate.netrsc.org. While research often highlights the acid form (DBSA), the fundamental principle of micellar catalysis applies to its salt forms as well, where the surfactant structure enhances reactant interaction.

Excipient Functionality in Pharmaceutical Formulations (Mechanistic Studies)

In the pharmaceutical field, this compound can be used as an excipient—an inactive substance that serves as a vehicle or medium for an active pharmaceutical ingredient (API) ontosight.aiontosight.ai. Its primary function in this context is to improve the solubility and stability of APIs.

Many APIs are hydrophobic, meaning they have poor solubility in water. This low solubility can severely limit their bioavailability and therapeutic efficacy. This compound addresses this challenge through its surfactant properties.

Formulation Science in Detergent Systems

The utility of this compound in detergent formulations extends beyond its basic surfactant properties. Its interaction with other components and its specific effects on foam characteristics are critical to the performance of advanced cleaning products.

Research has demonstrated that this compound, as a member of the alkyl aryl sulfonate class, can exhibit significant synergistic enhancements in detergency when combined with specific additives. The incorporation of minor proportions of certain higher alkyl mononuclear aryl sulfonamide compounds into formulations containing anionic sulfonated detergents leads to a marked improvement in soil removal capabilities. google.com This enhancement is noteworthy because the sulfonamide additives themselves possess neither foaming nor deterging properties, indicating a true synergistic effect. google.com

This synergistic action is observed in both hard and soft water, broadening the effective application range of the detergent composition. google.com For instance, a liquid detergent formulation can be prepared containing approximately 50% monoethanolamine propylene (B89431) tetramer benzene (B151609) sulfonate salt (a related alkyl aryl sulfonate) and 10% dodecyl benzene sulfonamide, with the remainder being water, to achieve these improved results. google.com

Table 1: Synergistic Effects in Detergent Formulations

Primary Surfactant Synergistic Additive Observed Effect Reference
Monoethanolamine propylene tetramer benzene sulfonate Dodecyl benzene sulfonamide Significant enhancement in detergency and soil removal. google.com

This compound is recognized for its effective foaming abilities, a desirable characteristic in many household and industrial cleaning products for both functional and aesthetic reasons. google.com The generation and stability of foam are governed by the surfactant's fundamental action of reducing the surface tension at the air-water interface. psu.edu

The mechanism of foam stabilization involves the arrangement of surfactant molecules at the surface of the liquid films (lamellae) that separate gas bubbles. psu.edu The amphiphilic this compound molecules form adsorbed monomolecular films on both sides of the lamella, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the aqueous phase. psu.edu These films provide the system with the ability to resist excessive localized thinning, a property known as film elasticity, which is crucial for producing persistent foam. psu.edu While all foams are thermodynamically unstable, the presence of these surfactant layers retards the natural processes of liquid drainage and film rupture that lead to foam collapse. psu.edu

The stability and volume of foam produced by alkylbenzene sulfonates can be influenced by factors such as temperature and the specific isomeric structure of the surfactant. For related anionic surfactants, an increase in temperature can lead to higher initial foam volume but reduced stability. cern.ch Furthermore, the isomeric distribution of the alkyl chain can impact foaming; for instance, surfactants rich in primary isomers may produce more stable foam compared to those rich in secondary isomers, which might be preferred for low-foaming applications like automatic dishwashing liquids. psu.edu

Table 2: Foaming Characteristics | Property | Description | Governing Mechanism | Reference | | :--- | :--- | :--- | :--- | | Foam Generation | High foaming capacity, valuable for consumer and industrial applications. google.com | Reduction of surface tension at the air-water interface by the surfactant. | psu.edu | | Foam Stabilization | Formation of persistent foam. | Adsorption of surfactant monolayers at the liquid/gas interface, creating film elasticity that resists thinning and rupture. psu.edu | | Influencing Factors | Temperature, isomeric distribution of the alkyl chain. psu.educern.ch | Affects surfactant solubility, micelle formation, and the packing of molecules at the interface. | psu.educern.ch |

Contributions to Advanced Materials Research

The unique properties of this compound, driven by its molecular structure, make it a valuable compound in the field of advanced materials, particularly in the study of molecular self-assembly and its interactions with nanoscale structures.

As an amphiphilic molecule, this compound has a natural tendency to self-assemble in aqueous solutions to minimize the unfavorable interaction between its hydrophobic tail and water. Above a specific concentration known as the critical micelle concentration (CMC), these molecules aggregate to form supramolecular structures. cern.ch

The most common of these structures are micelles, where the hydrophobic dodecylbenzene (B1670861) tails form a core, and the hydrophilic sulfonate-ethanolamine heads form an outer shell that interfaces with the surrounding water. This micelle formation is fundamental to its detergent action, as the hydrophobic core can encapsulate oils and other non-polar substances, enhancing their solubility in water.

Research on closely related linear alkylbenzene sulfonates (LAS) mixed with other surfactants, such as sophorolipid (B1247395) biosurfactants, reveals the potential for more complex self-assembly. nih.gov Depending on the concentration and the nature of the co-solutes, these systems can form a variety of structures beyond simple globular micelles. These may include unilamellar vesicles (spherical structures with a lipid bilayer enclosing an aqueous core) and even more complex disordered phases of tubules. nih.gov This behavior highlights the versatility of LAS-type surfactants in forming a range of supramolecular architectures that can be tuned by altering formulation parameters.

Table 3: Supramolecular Structures Formed by Related LAS Surfactants

Structure Type Description Conditions for Formation Reference
Globular Micelles Spherical aggregates with a hydrophobic core and hydrophilic shell. Occurs at concentrations above the CMC in aqueous solution. nih.gov
Unilamellar Vesicles Spherical structures composed of a bilayer, enclosing an aqueous core. Observed in mixtures with other surfactants (e.g., sophorolipids) at low concentrations. nih.gov

| Tubules | Elongated, cylindrical self-assembled structures. | Can form at higher concentrations in mixed surfactant systems, creating a disordered dilute phase. | nih.gov |

The surfactant properties of this compound are highly relevant for the dispersion and stabilization of nanomaterials in liquid media. Many advanced materials, including carbon structures like nanotubes and graphene, as well as various metal and metal-oxide nanoparticles, are inherently hydrophobic and tend to agglomerate in aqueous environments.

This compound can adsorb onto the surface of these nanomaterials. The hydrophobic dodecylbenzene tail has a strong affinity for the non-polar surfaces of carbon structures and other nanomaterials, while the hydrophilic sulfonate-ethanolamine head group extends into the aqueous solution. cir-safety.org This process forms a stabilizing layer, often referred to as a "corona," around the nanoparticle. nih.gov This layer imparts a surface charge and steric hindrance that prevents the particles from aggregating, resulting in a stable dispersion.

This interaction is critical for many applications of nanomaterials, which require them to be in a de-agglomerated state. For example, studies on the photocatalytic degradation of Sodium Dodecylbenzenesulfonate have shown that the surfactant anions adsorb onto the surface of the titanium dioxide (TiO₂) catalyst, influencing the reaction at the nanoparticle surface. cir-safety.org The ability to control the interface between nanomaterials and their surrounding environment is a key area of research, and surfactants like this compound serve as essential tools for achieving this control.

Environmental Fate and Degradation Pathways

Aerobic Biodegradation Mechanisms and Kinetics

Aerobic biodegradation is the primary mechanism for the removal of LAS from the environment, with high removal efficiencies observed in wastewater treatment plants. cleaninginstitute.org The process is influenced by environmental conditions such as temperature and the presence of adapted microbial populations. nih.gov

The aerobic breakdown of LAS is a stepwise process. Primary degradation involves the initial alteration of the parent molecule, eliminating its surfactant properties. This process is initiated by aerobic bacteria that catalyze the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by sequential shortening of the chain via β-oxidation. nih.gov This pathway leads to the formation of sulfophenyl carboxylic acids (SPCs) as the primary metabolites. nih.gov Alpha-oxidation (α-oxidation), occurring at the carbon atom adjacent to the benzene (B151609) ring, has also been detected as a degradation mechanism. nih.gov

Ultimate mineralization is the complete breakdown of the organic molecule into carbon dioxide, water, and inorganic salts. Studies have shown that following the initial formation of SPCs, these intermediates are also completely degraded under aerobic conditions, indicating that the ultimate mineralization of LAS in aerobic environments is a thorough process. nih.gov The biodegradation of C12LAS, a representative homologue, has been shown to exceed 99% in seawater under aerobic conditions. nih.gov

The molecular structure of LAS isomers and homologues significantly affects their biodegradability. The "distance principle" states that the rate of biodegradation increases with a greater distance between the sulfonate group on the phenyl ring and the end of the alkyl chain. Consequently, isomers with the phenyl group attached closer to the end of the alkyl chain (e.g., 2-phenyl isomers) degrade faster than those with a more central attachment (e.g., 5- or 6-phenyl isomers).

The length of the alkyl chain also plays a crucial role. Sorption to solids, which can reduce bioavailability, increases with the length of the alkyl chain. cleaninginstitute.org This is evidenced by the enrichment of longer alkyl chain LAS homologues found on wastewater sludges. cleaninginstitute.org The external isomers, such as the 2-sulfophenyl isomer, exhibit adsorption coefficients approximately double those of internal isomers. cleaninginstitute.org

Anaerobic Degradation Processes

Historically, LAS was considered resistant to biodegradation under anaerobic conditions. nih.govoup.com The concentration of LAS often increases in anaerobic sludge digesters due to the degradation of other organic matter, not the removal of LAS itself. nih.govoup.com However, recent research has demonstrated that LAS can be biodegraded in the absence of oxygen, albeit under specific conditions.

Studies have shown that linear dodecylbenzene (B1670861) sulfonate can be biodegraded under methanogenic conditions in lab-scale reactors. nih.govoup.com In one study, 20% of the bioavailable C12 LAS was biotransformed in a continuously stirred tank reactor (CSTR). nih.gov In an upflow anaerobic sludge blanket (UASB) reactor, biodegradation under thermophilic conditions reached 37% when LAS was the sole carbon source. nih.gov The process can be inhibited by high concentrations of LAS, with levels above 50 mg/L proving inhibitory to most microbial groups involved in anaerobic digestion. proquest.com Therefore, a low initial LAS concentration is a prerequisite for successful anaerobic degradation. proquest.com

A proposed pathway for anaerobic degradation in sulfate-reducing marine sediments involves the addition of fumarate (B1241708) to the alkyl chain, which initiates the breakdown process and leads to the formation of SPCs, the same class of metabolites observed in aerobic degradation. acs.org

Photodegradation Pathways and Product Identification

Photodegradation offers an alternative pathway for the transformation of Ethanolamine (B43304) Dodecylbenzenesulfonate, particularly through advanced oxidation processes (AOPs). The use of photocatalysts like titanium dioxide (TiO₂) has been shown to be effective in degrading LAS in aqueous solutions.

In one study, the photocatalytic degradation of LAS using TiO₂ nanoparticles and UV-C irradiation was investigated. who.int Under optimal conditions (acidic pH, 50 mg/L of TiO₂), a degradation rate of 99.5% was achieved within 30 minutes. who.int Kinetic analysis indicated that the process follows a pseudo-first-order model, and measurements of Chemical Oxygen Demand (COD) confirmed almost complete mineralization of the surfactant. who.int To enhance efficiency under visible light, which is more environmentally abundant, modified photocatalysts have been developed. Research has demonstrated that doping TiO₂ with silver (Ag) narrows the catalyst's band gap energy, allowing it to be activated by visible light and improving its ability to degrade LAS in laundry wastewater. scialert.net

Sorption and Partitioning Behavior in Aquatic and Soil Systems

The distribution of Ethanolamine dodecylbenzenesulfonate in the environment is heavily influenced by its sorption to solids. As an anionic surfactant, its partitioning behavior is complex, involving both hydrophobic and electrostatic interactions. acs.org The process is affected by the surfactant's structure, the properties of the sorbent (soil, sediment), and the chemistry of the aqueous phase.

Sorption increases with the length of the alkyl chain and is influenced by the phenyl isomer position. cleaninginstitute.org The partition coefficient (Koc) for LAS can vary significantly, ranging from 3 to 26,000, depending on the specific conditions. cleaninginstitute.org Sorption isotherms are generally nonlinear and can be accurately described by the Freundlich equation. acs.org

Several factors influence the extent of sorption:

Organic Carbon Content : The distribution ratio often correlates with the fraction of organic carbon (f_oc) in sediments and soils. acs.org

pH : At higher pH levels, LAS sorption tends to be lower. researchgate.net

Cation Concentration : The presence of divalent cations like Ca²⁺ enhances sorption. acs.org

Temperature : Sorption of LAS onto marine sediment has been shown to be an exothermic process, meaning it decreases as temperature rises. researchgate.net

The sorption of LAS degradation products, such as SPCs, is generally less complete and less homogeneous than that of the parent LAS compounds. researchgate.net

Interactive Table: Freundlich Isotherm Parameters for LAS Sorption on Marine Sediment

This table displays the Freundlich isotherm parameters (k and n) for the sorption of a commercial LAS mixture (CLAS) on marine sediment at different temperatures. The Freundlich equation is Q = kC^(n), where Q is the amount sorbed, C is the equilibrium concentration, and k and n are constants.

Temperature (°C)k (L/kg)n (dimensionless)
1096.6000.896
1547.5961.048
205.8391.299
251.2231.504
Data sourced from sorption studies on marine sediment. researchgate.net

Advanced Analytical Strategies for Environmental Monitoring and Metabolite Characterization

Accurate monitoring of this compound and its metabolites in environmental matrices requires sophisticated analytical techniques due to the complexity of the samples and the low concentrations often encountered.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for LAS analysis. tandfonline.com It can be coupled with various detectors for enhanced sensitivity and specificity:

Fluorescence Detection : HPLC with fluorescence detection is a common and robust method for quantifying LAS in aqueous environmental samples. acs.org

Mass Spectrometry (MS) : The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both quantification and structural elucidation. Electrospray ionization (ESI) is typically used to generate ions. Tandem mass spectrometry (MS/MS or MSⁿ) in an ion trap can provide detailed fragmentation patterns, which are crucial for identifying LAS isomers and their SPC degradation products in complex matrices like soil. acs.org Upon collision-induced dissociation, LAS molecules characteristically produce a fragment ion at m/z 183. acs.org

Other analytical approaches include:

Gas Chromatography (GC) : This technique can be used following a desulfonation step. tandfonline.com

Spectrophotometry : A rapid method for determining total anionic surfactants involves forming an ion pair with a cationic dye like methylene (B1212753) blue, which can then be extracted into an organic solvent (e.g., chloroform) and measured. nih.gov However, this method is nonspecific and can suffer from interferences in environmental samples. who.int

These advanced methods have been successfully applied to quantify LAS and SPCs in various environmental compartments, including wastewater, surface water, sediments, and sludge-amended soils, providing crucial data for risk assessment and understanding the compound's environmental fate. tandfonline.comacs.orgnih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of ethanolamine (B43304) dodecylbenzenesulfonate and investigating its stability.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in ethanolamine dodecylbenzenesulfonate, thereby confirming its structure and monitoring its integrity. The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds.

For the dodecylbenzenesulfonate portion, characteristic absorption bands include strong S-O stretching vibrations and aromatic C-H bands. The ethanolamine counterion also contributes specific signals, notably from its hydroxyl (-OH) and amine (-NH) groups. Periodic analysis via FTIR can effectively monitor the integrity of the sulfonate group during storage or use.

Key vibrational bands observed in the FTIR spectra of dodecylbenzenesulfonates are detailed in the table below.

Wavenumber (cm⁻¹)AssignmentType of VibrationReference
2947 - 2927 cm⁻¹C-H in alkyl chainAsymmetric Stretching researchgate.net
2852 cm⁻¹C-H in alkyl chainSymmetric Stretching researchgate.net
~1184 cm⁻¹S-O in sulfonate groupAsymmetric Stretching researchgate.net
1163 cm⁻¹S-O in sulfonate groupStretching researchgate.net
~1027 cm⁻¹S-O in sulfonate groupSymmetric Stretching researchgate.net
800 - 500 cm⁻¹Aromatic C-HOut-of-plane Bending researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, allowing for the verification of the dodecyl chain, the benzene (B151609) ring substitution pattern, and the ethanolamine structure.

In a typical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the aliphatic protons of the long dodecyl chain, and the protons of the ethanolamine cation. For the ethanolamine moiety, the protons on the carbons adjacent to the oxygen and nitrogen atoms (C1 and C2) show characteristic chemical shifts. bmrb.io

Expected ¹H and ¹³C NMR Chemical Shifts for the Ethanolamine Moiety:

AtomNucleusChemical Shift (ppm)Reference
H (on C adjacent to -OH)¹H~3.810 bmrb.io
H (on C adjacent to -NH₃⁺)¹H~3.129 bmrb.io
C (adjacent to -OH)¹³C~60.312 bmrb.io
C (adjacent to -NH₃⁺)¹³C~43.952 bmrb.io

Note: Data is for the ethanolamine cation in D₂O at pH 7.4 and 298K. bmrb.io Chemical shifts for the full this compound compound would be influenced by the anionic portion and the solvent used.

UV-Visible (UV-Vis) Spectroscopy for Degradation Kinetics

UV-Visible (UV-Vis) spectroscopy is a valuable method for studying the degradation kinetics of this compound. The benzene ring in the molecule's structure absorbs ultraviolet light at specific wavelengths, typically with a maximum absorption (λmax) around 230 nm. mdpi.com

By monitoring the decrease in absorbance at this wavelength over time, the rate of degradation of the compound under various stress conditions (e.g., exposure to UV light, oxidizing agents, or extreme pH) can be determined. mdpi.comcir-safety.org For instance, studies on sodium dodecylbenzenesulfonate have shown its degradation upon exposure to UV radiation and ozone, resulting in the formation of products like formaldehyde (B43269) and glyoxal. cir-safety.org Kinetic studies often follow a first-order model, allowing for the calculation of degradation rate constants under specific conditions. mdpi.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or degradation products, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity validation of this compound. The method typically employs a reverse-phase (RP) column, where the nonpolar stationary phase separates compounds based on their hydrophobicity.

HPLC with UV detection is a common configuration, as the aromatic ring of the dodecylbenzenesulfonate anion is chromophoric. cir-safety.org This method can be used to quantify residual reactants from synthesis or to monitor the degradation rate of the compound. A typical HPLC method for a related compound, sodium 4-dodecylbenzenesulfonate, is outlined below.

Example HPLC Method Parameters:

ParameterConditionReference
ColumnReverse Phase (e.g., Newcrom R1) sielc.com
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid sielc.com
DetectionUV or Mass Spectrometry (MS) cir-safety.orgsielc.com
ApplicationSeparation and Quantification sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of this compound, especially in complex matrices. ual.es This method combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

LC-MS is particularly well-suited for analyzing polar and thermolabile compounds. ual.es The use of tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity and allows for structural identification and quantification even at very low concentrations. ual.esshodex.com This is achieved by monitoring a specific precursor-to-product ion transition. The electrospray ionization (ESI) source is commonly used to couple the LC to the mass spectrometer for such analyses. chromatographyonline.com

Typical LC-MS/MS Parameters for Analysis of Related Compounds:

ParameterConditionReference
ChromatographyReverse-Phase Liquid Chromatography shodex.com
Ionization SourceElectrospray Ionization (ESI), Negative or Positive Mode shodex.comchromatographyonline.com
Mass AnalysisTandem Mass Spectrometry (MS/MS) ual.es
Detection ModeMultiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) shodex.comchromatographyonline.com
ApplicationHigh-throughput analysis, quantification, isomer separation shodex.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify volatile and semi-volatile compounds. nih.gov For a low-volatility compound like this compound, GC-MS is not used for direct analysis but is invaluable for identifying volatile products that arise from its synthesis or degradation. nih.govresearchgate.net The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which identifies compounds by their unique mass-to-charge ratio (m/z) and fragmentation patterns. nih.govmdpi.com

In the context of dodecylbenzene (B1670861) sulfonates, GC-MS is particularly useful for analyzing degradation intermediates. nih.gov For instance, in studies of the biodegradation of branched-chain dodecylbenzene sulfonate (B-DBS), culture supernatants are analyzed to identify metabolic products. nih.gov This typically involves an extraction step, such as with ethyl acetate, followed by concentration of the organic fraction. nih.gov In some cases, a desulfonation step is required prior to GC-MS analysis to make the molecules more volatile. nih.gov The analysis of fragmentation patterns in the mass spectra allows for the structural elucidation of these intermediates. nih.govjapsonline.com For example, a significant ion peak at an m/z of 91 can indicate a C₆H₅CH₂⁺ ion, characteristic of the benzene ring structure. nih.gov

Research findings from the analysis of related dodecylbenzene sulfonate compounds have identified several volatile degradation products, providing insight into the environmental fate of these surfactants.

Table 1: Examples of Dodecylbenzene Sulfonate Degradation Intermediates Identified by GC-MS

Identified ProductContext of IdentificationReference
4-HydroxypropionateB-DBS degradation intermediate nih.gov
4-HydroxybenzoateB-DBS degradation intermediate nih.gov
PhenylacetatePotential B-DBS degradation intermediate nih.gov
DialkyltetralinsImpurities in commercial Linear Alkylbenzene Sulfonates cir-safety.org
DialkylindanesImpurities in commercial Linear Alkylbenzene Sulfonates cir-safety.org

Titration-Based Quantification Methods (e.g., Two-Phase Titration)

Titration-based methods, particularly two-phase titration, are standard procedures for the quantification of ionic surfactants like this compound. cir-safety.orgmetrohm.com This technique, often referred to as the Epton method, is based on the reaction between an anionic surfactant and a standard cationic surfactant titrant in a two-phase system, typically composed of water and an organic solvent like chloroform (B151607) or a methyl isobutyl ketone/ethanol mixture. metrohm.comyoutube.commt.com

The fundamental principle involves the formation of a salt (ion pair) between the anionic dodecylbenzenesulfonate and the cationic titrant, such as Benzethonium chloride (Hyamine® 1622). mt.com An indicator dye, commonly methylene (B1212753) blue or a mixed indicator system, is used to visualize the endpoint. mt.comresearchgate.net Initially, the anionic surfactant forms a complex with the cationic dye, which is soluble in the organic phase, imparting a color to it. As the cationic titrant is added, it reacts with the anionic surfactant. At the equivalence point, all the anionic surfactant has been consumed, and a slight excess of the cationic titrant displaces the dye from the ion pair, causing the dye to move to the aqueous phase, resulting in a distinct color change in the organic layer. mt.com

The accuracy of the titration is influenced by factors such as pH, which must be carefully controlled. metrohm.commetrohm.com For the analysis of anionic surfactants, the pH is often adjusted to an acidic or alkaline range depending on the specific formulation being tested. metrohm.commetrohm.com In addition to manual titration with a colorimetric endpoint, automated potentiometric titrations using surfactant-sensitive electrodes offer enhanced precision and are applicable to a wide range of product formulations. metrohm.com

Table 2: Typical Parameters for Two-Phase Titration of Anionic Surfactants

ParameterDescription/ExampleReference
Titration TypePrecipitation titration in a two-phase system (aqueous/organic). youtube.com
AnalyteAnionic Surfactant (e.g., this compound) mt.com
TitrantCationic Surfactant (e.g., Benzethonium chloride - Hyamine® 1622, TEGO®trant A100) mt.commetrohm.com
Solvent SystemWater/Chloroform or Water/Ethanol/MIBK mt.commetrohm.com
Endpoint DetectionVisual (Indicator like Methylene Blue) or Potentiometric (Surfactant-sensitive electrode) metrohm.commt.com
pH AdjustmentTypically adjusted to pH 2-3 for anionic surfactants or pH 11.5 for total anionics and soaps. metrohm.commetrohm.com

Surface Plasmon Resonance (SPR) for Molecular Interaction Studies

Surface Plasmon Resonance (SPR) is an advanced, label-free optical technique for monitoring molecular interactions in real-time. nih.govaragen.com It is highly suited for studying the binding kinetics and affinity between this compound and various molecular partners, such as proteins, polymers, or cyclodextrins. nih.govacs.org The technique works by detecting changes in the refractive index on the surface of a metal-coated sensor chip. nih.gov

In a typical SPR experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte), which is free in a solution, is flowed over the surface. aragen.com The binding of the analyte to the ligand causes an increase in mass on the sensor surface, which in turn changes the refractive index. nih.gov This change is measured in Resonance Units (RU) and is plotted against time to create a sensorgram. aragen.com The sensorgram provides detailed information about the interaction: the association phase shows the binding rate, while the dissociation phase (when the analyte solution is replaced by a buffer) shows the unbinding rate. youtube.com

A study on the interaction between sodium dodecylbenzenesulfonate (SDBS), a close analog, and amine-modified β-cyclodextrin (βCD–NH₂) using SPR provides a clear example of the data that can be obtained. nih.gov By injecting SDBS solutions at increasing concentrations over a sensor chip with immobilized βCD–NH₂, researchers were able to determine the kinetic and thermodynamic parameters of the complex formation. nih.gov This type of analysis is crucial for understanding how surfactants interact with other molecules, which is fundamental to their application in various fields.

Table 3: Kinetic and Thermodynamic Data for the Interaction of SDBS with βCD–NH₂ via SPR

ParameterValue (at 298.2 K)DescriptionReference
Binding Constant (Kb)Order of 10³ L mol⁻¹Measures the strength of the binding affinity between the two molecules. nih.govacs.org
Association Rate Constant (ka)~10² M⁻¹ s⁻¹Describes the rate at which the complex is formed. nih.gov
Residence Time (τ)6.13 sThe average time the analyte stays bound to the ligand. nih.gov
Gibbs Free Energy (ΔG°)-21.5 ± 0.4 kJ mol⁻¹Indicates the spontaneity of the binding interaction. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. impactanalytical.comeag.com It is a critical tool for determining the thermal stability and compositional properties of materials like this compound. impactanalytical.com The output of a TGA experiment is a curve plotting mass change versus temperature. The first derivative of this curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant degradation events occur. mdpi.com

For a sulfonate salt, the TGA thermogram typically reveals a multi-step degradation process. In studies of related sulfonated polymers, the first significant weight loss is often attributed to the decomposition and splitting-off of the sulfonic acid groups from the main structure. researchgate.net This is followed by the degradation of the hydrocarbon backbone at higher temperatures. researchgate.net For this compound, one would expect to see an initial mass loss corresponding to the loss of the ethanolamine moiety and the sulfonic acid group, followed by the decomposition of the dodecylbenzene chain. The analysis can be performed in an inert atmosphere (like nitrogen) to study thermal decomposition or in an oxidative atmosphere (like air) to study oxidative stability. impactanalytical.com

By coupling the TGA instrument with an Evolved Gas Analyzer (EGA), such as a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS), the gaseous products evolved during decomposition can be identified in real-time. eag.commdpi.com This provides a comprehensive understanding of the degradation mechanism.

Table 4: Illustrative Thermal Decomposition Stages for Sulfonated Compounds via TGA

Temperature Range (°C)Observed EventTypical Mass LossReference
< 150 °CLoss of volatiles (e.g., water, residual solvent)Variable impactanalytical.comeag.com
~300 - 400 °CDecomposition/loss of sulfonic acid groupsCorresponds to SO₃H group mass researchgate.net
> 400 °CDegradation of the main hydrocarbon/polymer backboneMajor mass loss researchgate.net
> 600 °CFormation of stable residue (e.g., sulfated ash)Final remaining mass antpedia.com

Theoretical and Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulation is a computational method used to study the physical movements of atoms and molecules over time. nih.gov It is a valuable technique for understanding the dynamic behavior of surfactants and their interactions with various environments from a molecular perspective. nih.gov By simulating the trajectories of individual particles, MD can reveal complex processes such as self-assembly and interfacial phenomena. osti.gov

While specific MD studies on Ethanolamine (B43304) dodecylbenzenesulfonate are not prevalent in the reviewed literature, extensive research on analogous surfactants, particularly Sodium Dodecylbenzenesulfonate (SDBS), provides significant insight into its expected behavior. MD simulations are used to investigate the aggregation of surfactant molecules at interfaces, such as oil-water, air-water, and solid-liquid boundaries. pku.edu.cnnih.gov

Simulations show that surfactant molecules readily adsorb onto surfaces and at interfaces, where they self-organize into distinct structures. pku.edu.cnutdallas.edu At an air-water or oil-water interface, the molecules orient with their polar head groups towards the aqueous phase and their hydrophobic tails extending away from it. nih.gov In mixed surfactant systems, this can create a dense hydrophobic film at the interface, demonstrating a synergistic effect that enhances surface activity. nih.gov

On solid surfaces like silica (B1680970) or graphite, dodecylbenzenesulfonate molecules have been shown to adsorb within a short simulation time, forming a surfactant layer. pku.edu.cn The morphology of these self-assembled aggregates depends on factors like alkyl chain length and surfactant concentration. utdallas.edu For instance, studies on similar surfactants have observed the formation of monolayers or continuous hemicylinders on surfaces. utdallas.edu These simulations are crucial for understanding the microscopic mechanisms that govern the performance of surfactants in applications like detergency and enhanced oil recovery. nih.gov

Table 1: Summary of MD Simulation Findings for Analogous Surfactants

Simulation SystemKey FindingsReference
Sodium Dodecyl Benzene (B151609) Sulfonate (SDBS) on Silica SurfaceSurfactant molecules adsorb on the silica surface, forming a layer through interactions between the hydrophobic alkyl chain and the surface. pku.edu.cn
Anionic-Nonionic Surfactants at Oil-Water InterfaceThe aggregation behavior of surfactant molecules at the interface significantly influences oil repulsion mechanisms. nih.gov
Nonionic Surfactants on Graphite SurfaceLong-tail surfactants can form continuous hemicylinders on the surface, while short-chain surfactants tend to form a monolayer. utdallas.edu
Mixed Fluorocarbon and Hydrocarbon Surfactants at Air/Water InterfaceMixed surfactants can form a dense monolayer film due to strong synergistic effects between the different molecules. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules. These methods can elucidate electronic structure, predict reactivity, and estimate energetic parameters that govern chemical reactions.

Quantum chemical calculations can map the electron distribution within the Ethanolamine dodecylbenzenesulfonate molecule, identifying electron-rich and electron-poor regions that are susceptible to chemical attack. This information is fundamental to understanding its reactivity. For instance, the reactivity of analogous dodecylbenzenesulfonates is known to be influenced by factors such as pH.

Analyses of related compounds show that the sulfonate group is the primary site for certain chemical transformations. Limited data on analogous dodecylbenzenesulfonates indicate they can undergo oxidation to form sulfonic acid derivatives or be reduced to amines, though the latter is often impractical on a large scale. Computational methods can model the reaction pathways for such processes, helping to predict potential degradation products and understand the influence of catalysts or interfering ions like Cl⁻ and NO₃⁻, which can reduce photocatalytic efficiency by scavenging hydroxyl radicals.

Computational chemistry is a key tool for estimating thermochemical data, such as the enthalpy of formation (ΔH), and kinetic parameters that describe the speed of chemical reactions. For example, in studies of inclusion complexes involving other molecules, quantum-mechanical calculations have been used to determine the stability of the complex. nih.gov The change in enthalpy (ΔH) upon complex formation is a critical parameter, with more negative values indicating a more stable complex. nih.gov

These computational approaches can be applied to predict the stability of this compound under various conditions and its kinetic behavior in processes like hydrolysis or oxidation. While specific thermochemical data for this compound from quantum calculations are not widely published, the methodologies are well-established for providing such estimations.

Table 2: Parameters Obtainable from Quantum Chemical Calculations

Parameter TypeSpecific ExamplesApplication
Electronic PropertiesElectron Density Distribution, Molecular Orbitals (HOMO/LUMO)Predicting sites of reactivity, understanding chemical bonding.
Thermochemical PropertiesEnthalpy of Formation (ΔH), Gibbs Free Energy (ΔG)Assessing reaction feasibility and product stability. nih.gov
Kinetic ParametersActivation Energy BarriersEstimating reaction rates and understanding reaction mechanisms.

Computational Studies of Inclusion Complex Formation

Inclusion complexes are formed when a "host" molecule, such as a cyclodextrin, encapsulates a "guest" molecule. nih.govnih.gov This can alter the guest's physical and chemical properties, such as solubility and stability. nih.gov Computational studies are instrumental in understanding and predicting this phenomenon. researchgate.netfrontiersin.org

The typical computational approach involves a multi-step process. nih.govresearchgate.net First, molecular docking is used to predict the most likely orientation of the guest molecule within the host's cavity. nih.gov Following docking, higher-level methods like MD simulations or DFT calculations are performed to refine the structure of the complex and calculate its binding energy, which indicates stability. nih.govresearchgate.net These studies reveal the crucial non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the complex together. researchgate.net

Although specific computational studies on the inclusion complex formation of this compound were not found in the reviewed literature, these established computational techniques could be readily applied to investigate its potential to form such complexes with various host molecules.

Table 3: Computational Workflow for Inclusion Complex Studies

StepComputational MethodPurposeReference
1. Initial Geometry PredictionMolecular DockingTo determine the preferred orientation and initial pose of the guest molecule inside the host cavity. nih.gov
2. Structural Refinement & EnergeticsDensity Functional Theory (DFT) / Quantum Mechanics (QM)To optimize the geometry of the complex and calculate accurate binding energies and thermochemical data. researchgate.net
3. Dynamic Stability AnalysisMolecular Dynamics (MD) SimulationsTo assess the stability of the complex over time in a simulated solvent environment and analyze intermolecular interactions. frontiersin.org

Development of Predictive Models for Environmental Fate

Predicting the environmental fate of a chemical is crucial for risk assessment. Computational models play a vital role in estimating how a substance will behave when released into the environment. nih.gov These models can be broadly categorized into Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models and Environmental Fate Models (EFMs). osti.govmdpi.com

QSAR models predict a chemical's properties and environmental endpoints based on its molecular structure. osti.gov For example, the OPEn structure-activity/property Relationship App (OPERA) is a suite of models that predicts properties like water solubility, biodegradation half-life, and the octanol-water partition coefficient (logP) for a vast number of chemicals. osti.gov Such models are developed using large datasets of experimentally measured values and are validated according to international standards, such as the OECD principles. osti.gov Web-based platforms like BiodegPred use a chemical's structure to provide a prognosis of its biodegradability and toxicity. nih.gov

EFMs simulate the distribution of a chemical within various environmental compartments like water, soil, and air. mdpi.com These can range from multimedia compartmental models, which look at the system as a whole, to more complex spatial models that consider the specific hydrology and geography of a watershed. mdpi.com These models use the physicochemical properties, often predicted by QSARs, as inputs to estimate environmental concentrations.

Table 4: Types of Predictive Models for Environmental Fate Assessment

Model TypeDescriptionPredicted Parameters / OutputsReference
QSAR/QSPR Models (e.g., OPERA)Predicts properties based on molecular structure using statistical correlations.LogP, Water Solubility, Biodegradation Rate, Atmospheric Hydroxylation Rate. osti.gov
Integrated Prediction Platforms (e.g., BiodegPred)Web-based tools that merge multiple predictive methods to assess risk.Classification as biodegradable/recalcitrant or toxic/non-toxic. nih.gov
Environmental Fate Models (EFMs)Mechanistic models that simulate chemical transport and transformation in the environment.Predicted Environmental Concentrations (PECs) in different compartments (water, soil, air). mdpi.com

Q & A

Basic Research Question

  • FTIR Spectroscopy : Confirm sulfonate (S=O stretching at 1180–1200 cm⁻¹) and ethanolamine (N-H bending at 1600 cm⁻¹) functional groups .
  • NMR : Use ¹H NMR to verify alkyl chain integration (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm) .

Advanced Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (387.579 g/mol) and detect isomers or degradation products .
  • Surface Tension Analysis : Measure critical micelle concentration (CMC) using a tensiometer to evaluate surfactant efficiency .

How can this compound be utilized in lipid extraction protocols for biological samples?

Basic Research Question
Adapt the Bligh-Dyer method by substituting chloroform-methanol with this compound to solubilize membrane lipids. The surfactant’s amphiphilic nature enhances lipid recovery from frozen tissues.

Advanced Research Question
Compare extraction efficiency across surfactant concentrations (0.1–5% w/v) using LC-MS lipidomics. Address co-extraction of proteins by coupling with protease digestion .

What methodologies are recommended for assessing the chronic toxicity of this compound in aquatic environments?

Basic Research Question

  • Acute Toxicity Testing : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values .
  • Bioaccumulation Studies : Measure log Kow (octanol-water partition coefficient) via shake-flask methods to predict environmental persistence .

Advanced Research Question

  • Transcriptomic Profiling : Expose model organisms (e.g., Danio rerio) to sublethal doses and analyze gene expression changes related to oxidative stress or endocrine disruption .
  • Microcosm Experiments : Simulate natural ecosystems to study biodegradation pathways and metabolite toxicity .

How do structural variations in this compound affect its surfactant performance?

Basic Research Question

  • Chain Length Analysis : Synthesize analogs with C10–C16 alkyl chains and compare CMC values. Shorter chains reduce micelle stability but improve solubility .
  • Counterion Substitution : Replace ethanolamine with triethanolamine to assess impact on foam stability and emulsification efficiency .

Advanced Research Question

  • Molecular Dynamics Simulations : Model surfactant aggregation behavior at the water-air interface to predict wetting and foaming properties .

How should researchers resolve contradictions in experimental data related to this compound’s stability under varying pH conditions?

Q. Methodological Approach

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 4–10, 25°C) to identify outliers .
  • Advanced Analytics : Use UV-Vis spectroscopy to monitor degradation kinetics and LC-MS to identify breakdown products (e.g., sulfonic acid or ethanolamine) .

What strategies are effective for studying the environmental degradation of this compound in soil systems?

Advanced Research Question

  • Soil Column Experiments : Simulate leaching and adsorption by spiking soil with radiolabeled (¹⁴C) surfactant and tracking mineralization rates .
  • Microbial Consortium Isolation : Enrich soil samples with the surfactant as the sole carbon source to identify degradative microorganisms .

How can orthogonal experimental designs improve formulation studies involving this compound?

Methodological Answer
Use Taguchi methods to evaluate interactions between:

  • Variables : Surfactant concentration (1–5%), co-solvents (ethanol, glycerol), and temperature.
  • Responses : Viscosity, foam height, and emulsion stability.
    Analyze results via ANOVA to identify statistically significant factors .

What are the limitations of current reproductive toxicity data for this compound, and how can they be addressed?

Critical Analysis
Existing studies on related compounds (e.g., isopropanolamine dodecylbenzenesulfonate) lack reproductive endpoints . To fill gaps:

  • In Vivo Models : Conduct OECD 421/422 tests on rodents, assessing fertility, litter size, and teratogenicity.
  • In Vitro Assays : Use placental or testicular cell lines to screen for endocrine disruption .

How can structure-activity relationship (SAR) modeling advance the design of this compound derivatives?

Q. Advanced Methodology

  • QSAR Modeling : Correlate alkyl chain length, branching, and counterion type with antimicrobial or emulsification activity .
  • Machine Learning : Train models on existing surfactant databases to predict novel derivatives with tailored properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.